molecular formula C6H6BrN B1585428 3-(Bromomethyl)pyridine CAS No. 69966-55-8

3-(Bromomethyl)pyridine

Cat. No.: B1585428
CAS No.: 69966-55-8
M. Wt: 172.02 g/mol
InChI Key: KHCXGFNZZRXOND-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyridine is a brominated pyridine derivative characterized by a bromomethyl (-CH₂Br) substituent at the 3-position of the pyridine ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. For example, it is a key precursor in the synthesis of rupatadine (an antihistamine) and is utilized in cross-coupling reactions such as Suzuki-Miyaura aminations to generate bioactive molecules . The compound is typically synthesized from 5-methylnicotinic acid via bromination, achieving yields up to 65.9% under optimized conditions . Its hydrobromide salt (CAS 4916-55-6) is commercially available and widely used due to its stability and reactivity .

Properties

IUPAC Name

3-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCXGFNZZRXOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288982
Record name 3-(BROMOMETHYL)PYRIDINE
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URL https://comptox.epa.gov/dashboard/DTXSID00288982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69966-55-8
Record name 69966-55-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58379
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(BROMOMETHYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of 3-Methylpyridine Derivatives

1.1 N-Bromosuccinimide (NBS) Bromination

  • Method: Bromination of 3-methylpyridine or its derivatives using N-bromosuccinimide in solvents such as carbon tetrachloride (CCl4).
  • Yield and Challenges: Yields are typically moderate (~50-68%), with difficulties in controlling mono- versus dibromination. The presence of azobisisobutyronitrile as a radical initiator can improve yields to about 68%, but side products and separation issues persist.
  • Limitations: Formation of dibromo-substituted compounds and mixtures with unreacted starting materials complicate purification and reduce overall efficiency.
  • Reference: Lin and Xin’s analysis of bromination methods highlights these challenges, indicating that NBS bromination is less suitable for large-scale or industrial applications due to poor selectivity and yield.

Synthesis from 5-Methylnicotinic Acid (Hydrobromide Salt Route)

  • Starting Material: 5-Methylnicotinic acid.
  • Procedure: A four-step sequence involving conversion of 5-methylnicotinic acid to the corresponding hydrobromide salt of 3-(bromomethyl)-5-methylpyridine.
  • Key Features:
    • Environmentally friendly and suitable for scale-up.
    • Overall yield approximately 66%.
    • Uses hydrobromic acid and xylene for reflux with azeotropic water removal.
    • Product purification involves sonication in acetone and filtration.
  • Advantages: This method avoids hazardous reagents like lithium aluminum hydride and provides better control and yield compared to direct bromination.
  • Analytical Data: Melting point 158.1–158.8 °C; MS and NMR confirm product identity.
  • Reference: Detailed in a 2015 study reporting efficient synthesis routes for pharmaceutical intermediates.

Bromination Using Thionyl Bromide and Hydrobromic Acid

  • Thionyl Bromide Method:
    • Applied to related pyridine derivatives (e.g., 2,6-bis(bromomethyl)pyridine).
    • Provides moderate yields (~69%) and allows larger scale synthesis compared to NBS.
  • Hydrobromic Acid and Acetic Acid Method:
    • Yields around 71%, but scale limitations exist.
  • NBS Bromination Alternative:
    • Lower yields (~42-45%) and mixtures of mono- and dibrominated products.
  • Reference: Comparative study of bromination reagents for pyridine derivatives shows thionyl bromide as preferable for scale and yield.

Preparation from 3-(Bromomethyl)pyridine Hydrobromide Salt

  • Procedure:
    • This compound hydrobromide is suspended in anhydrous toluene under nitrogen.
    • Potassium carbonate is added to liberate free this compound.
    • The reaction mixture is stirred to effect deprotonation and isolation of the free base.
  • Application: This method is often used as a step in ligand synthesis for coordination complexes.
  • Reference: Used in synthetic procedures for Ru(II) and Re(I) complexes, highlighting the compound’s role in coordination chemistry.

Industrial-Scale Bromination via Pyridine and Bromine in Sulfuric Acid

  • Reaction Conditions:
    • Bromine is added dropwise to a mixture of pyridine and 80–95% sulfuric acid.
    • Reaction temperature maintained between 130–140 °C for 7–8 hours.
    • Post-reaction workup includes cooling, neutralization to pH 8, organic solvent extraction (e.g., sherwood oil), drying, filtration, and distillation.
  • Optimization:
    • Bromine to pyridine molar ratio of approximately 3.7:1.
    • Optimal sulfuric acid concentration is 95%.
    • Vigreux column distillation improves purity.
  • Advantages:
    • High yield.
    • Mild reaction conditions relative to other halogenation methods.
    • Suitable for industrial production due to simplicity and scalability.
  • Reference: Patent CN104974081A describes this method with detailed reaction parameters and benefits.

Alternative Industrial Method Using Hydrobromic Acid and Hydrogen Peroxide

  • Procedure:
    • Pyridine is mixed with hydrobromic acid and water under controlled temperatures (0–40 °C).
    • Hydrogen peroxide is added, and the mixture is heated (80–120 °C) for 1–48 hours to form a thick product.
    • The product is cooled, neutralized to pH 8, extracted with organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), washed, and concentrated under reduced pressure.
  • Benefits:
    • Avoids high temperature and pressure.
    • Uses readily available reagents.
    • Suitable for commercial-scale production.
    • Yields of 3-bromopyridine with purity above 97%.
  • Reference: Patent CN104130183A details this synthetic route with examples and conditions.

Summary Table of Preparation Methods

Method Starting Material(s) Brominating Agent / Reagents Conditions Yield (%) Scale Suitability Notes
NBS Bromination 3-Methylpyridine N-Bromosuccinimide (NBS) CCl4, with/without initiator 50–68 Small to medium Low selectivity, dibromo by-products
Hydrobromide Salt Route 5-Methylnicotinic acid Hydrobromic acid, xylene Reflux with azeotropic water removal ~66 Large scale Environmentally friendly, scalable
Thionyl Bromide / HBr-Acetic Acid Pyridine derivatives Thionyl bromide or HBr + acetic acid 70–120 °C, varied 69–71 Medium to large Better yields than NBS
Deprotonation of Hydrobromide Salt This compound hydrobromide K2CO3, anhydrous toluene Room temp, nitrogen atmosphere Not specified Small scale Used in ligand synthesis
Bromine in Sulfuric Acid (Industrial) Pyridine Bromine, sulfuric acid (80–95%) 130–140 °C, 7–8 h High Industrial High yield, mild conditions
Hydrobromic Acid + H2O2 (Industrial) Pyridine Hydrobromic acid, hydrogen peroxide 80–120 °C, 1–48 h ~87 Industrial Mild conditions, high purity

Research Findings and Notes

  • Selectivity and Yield: Direct bromination with NBS often suffers from poor selectivity and moderate yields, limiting its industrial viability. Alternative methods using hydrobromic acid or thionyl bromide offer better yields and scalability.
  • Environmental and Safety Considerations: The hydrobromide salt route and industrial methods using hydrobromic acid and hydrogen peroxide are considered more environmentally friendly and safer compared to halogenations involving elemental bromine or NBS in chlorinated solvents.
  • Purification Techniques: Common purification involves neutralization, organic solvent extraction, washing with sodium sulfite solution to remove residual bromine, and distillation under reduced pressure.
  • Scalability: Industrial methods emphasize mild reaction conditions, readily available reagents, and simplified workup to facilitate large-scale production.
  • Applications: Prepared this compound is frequently used as a ligand precursor in coordination chemistry and as a key intermediate in pharmaceutical synthesis, such as for rupatadine derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include azidomethylpyridine, thiocyanatomethylpyridine, and methoxymethylpyridine.

    Suzuki-Miyaura Coupling: Biaryl compounds with various functional groups depending on the boronic acid used.

Scientific Research Applications

Synthesis and Reactivity

3-(Bromomethyl)pyridine is primarily utilized as a precursor in organic synthesis. Its bromomethyl group allows for the introduction of pyridylmethyl groups into various substrates, facilitating the formation of more complex molecules. This property is crucial in the development of pharmaceuticals and agrochemicals.

Common Synthetic Routes

  • Direct Bromomethylation : The compound can be synthesized through the bromomethylation of pyridine derivatives.
  • Palladium-Catalyzed Reactions : It has been used as a reactant in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, which are pivotal in forming carbon-carbon bonds .

Applications in Organic Synthesis

The unique reactivity of this compound has led to its use in various synthetic pathways:

  • Preparation of Pyridine Derivatives : It serves as a building block for synthesizing other functionalized pyridine derivatives.
  • Bioconjugation : The bromomethyl group can react with nucleophiles, making it useful for bioconjugation processes in drug development.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the design of kinase inhibitors. For instance:

  • Aurora Kinase Inhibition : Modifications involving this compound have led to the development of potent Aurora kinase inhibitors, which are explored for cancer treatment .
  • Antimicrobial Agents : Derivatives of this compound have been investigated for their antimicrobial properties, showcasing its versatility as a scaffold for drug discovery.

Case Study 1: Kinase Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition against Aurora kinases. The introduction of various substituents on the pyridine ring was shown to enhance potency and selectivity against specific kinases .

Case Study 2: Bioconjugation Applications

Research highlighted the use of this compound in bioconjugation strategies to attach therapeutic agents to targeting moieties. This approach improves the specificity and efficacy of drugs by ensuring they reach their intended targets within biological systems .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)pyridine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. In biological systems, it can modify proteins and other biomolecules by reacting with nucleophilic amino acid residues, potentially altering their function .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The reactivity and applications of bromomethyl-substituted pyridines are influenced by the position of the bromomethyl group and additional substituents. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Key Properties/Applications
3-(Bromomethyl)pyridine 1097733-24-8 C₆H₆BrN 172.02 N/A Intermediate in drug synthesis; forms hydrobromide salt
2-(Bromomethyl)pyridine 69966-55-8 C₆H₆BrN 172.02 N/A Used in ligand synthesis; reacts with thiomethoxide to form thioethers
5-(Bromomethyl)-2-(trifluoromethyl)pyridine 108274-33-5 C₇H₅BrF₃N 240.02 218.4 (predicted) High electron-withdrawing effect from CF₃ group enhances reactivity in nucleophilic substitutions
2,6-Bis(bromomethyl)pyridine N/A C₇H₆Br₂N 250.94 N/A Lower pKa (1.8 vs. 3.5 for 3-isomer) due to dual electron-withdrawing Br groups
3-(Bromomethyl)-2-(trifluoromethyl)pyridine 1227602-81-4 C₇H₅BrF₃N 240.02 N/A Combines Br and CF₃ groups for dual reactivity in medicinal chemistry

Key Observations :

  • Positional Isomerism : this compound exhibits distinct reactivity compared to its 2- and 4-isomers. For example, 2-(bromomethyl)pyridine is more prone to steric hindrance in coupling reactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in 5-(bromomethyl)-2-(trifluoromethyl)pyridine) increase electrophilicity, enhancing cross-coupling efficiency .
2.2.1. Cross-Coupling Reactions
  • This compound : Achieves 44% yield in Suzuki-Miyaura reactions with aryl boronic esters, forming biaryl structures .
  • 2-(Bromomethyl)thiophene : Generates complex by-products in CuAAC reactions, unlike this compound, which avoids such issues under controlled conditions .
  • 4-(Bromomethyl)phenylboronic Acid: Used in flavonoid identification assays, highlighting its role in sensor chemistry compared to pyridine-based analogs .
2.2.2. Acidity and Stability
  • pKa Values : The pKa of 2,6-bis(bromomethyl)pyridine (1.8) is significantly lower than that of this compound (~3.5) due to stronger electron-withdrawing effects .
  • Hydrolytic Stability : this compound hydrobromide is stable in aqueous media, whereas 3-(bromomethyl)thiophene degrades rapidly under similar conditions .

Biological Activity

3-(Bromomethyl)pyridine, a compound with significant pharmaceutical relevance, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its role as a pharmaceutical intermediate and its antimicrobial and anticancer activities.

Chemical Structure and Properties

This compound is characterized by the molecular formula C6H6BrNC_6H_6BrN and a molecular weight of approximately 171.02 g/mol. Its hydrobromide form, this compound hydrobromide, has the molecular formula C6H7Br2NC_6H_7Br_2N with a molecular weight of 252.93 g/mol .

PropertyValue
Molecular FormulaC6H6BrNC_6H_6BrN
Molecular Weight171.02 g/mol
Melting Point150-155 °C
Boiling Point265.2 °C
Flash Point114.2 °C

Synthesis

The synthesis of this compound typically involves bromination reactions of pyridine derivatives. The efficient synthesis of this compound serves as an important step in producing pharmaceutical intermediates such as rupatadine, which is used for treating allergic conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds containing the pyridine nucleus exhibit significant activity against various pathogens:

  • Antibacterial Activity : Studies have shown that pyridinium bromide salts derived from pyridine compounds demonstrate excellent antibacterial activity against Gram-negative bacteria such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The presence of additional functional groups enhances their efficacy .
  • Antifungal Activity : Compounds related to this compound have also been noted for their antifungal properties, contributing to their therapeutic potential in treating infections caused by fungi.

Anticancer Activity

This compound is recognized for its anticancer properties, particularly in relation to cMet kinases involved in various cancers such as non-small-cell lung carcinoma and gastric cancer. Its derivatives have been shown to inhibit tumor growth and may serve as therapeutic agents in oncology .

Case Studies

  • Antibacterial Efficacy : A study conducted by Wang et al. demonstrated that pyridine derivatives possess varying degrees of antibacterial activity against different bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 56 μg/mL against S. aureus and E. coli .
  • Anticancer Research : Another investigation focused on the anticancer effects of pyridine-based compounds found that certain derivatives significantly reduced cell viability in cancer cell lines through the inhibition of specific kinases associated with tumor progression .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)pyridine, and how can reaction yields be maximized?

The synthesis of this compound often involves bromination of 3-methylpyridine derivatives. A common method uses N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or acetonitrile. Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize side reactions like over-bromination. Post-synthesis purification via medium-pressure liquid chromatography (MPLC) or recrystallization improves yield (74–85%) .

Q. How does the bromomethyl group influence nucleophilic substitution reactions in this compound?

The bromomethyl group in this compound is highly reactive in SN2 reactions due to the electron-withdrawing pyridine ring, which enhances the leaving group’s stability. This reactivity enables functionalization with nucleophiles (e.g., amines, thiols) to generate derivatives like pyridyl-thioethers or aminoalkylated analogs. Comparative studies with chloromethyl analogs show slower reaction kinetics for chlorine, emphasizing bromine’s superior leaving-group ability .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and monitor reaction progress. For example, the bromomethyl proton typically appears as a singlet near δ 4.5–5.0 ppm .
  • HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 240.03 for 3-(Bromomethyl)-6-(trifluoromethyl)pyridine) .
  • HPLC : Assesses purity (>98% for research-grade material) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations include:

  • Temperature : RT in inert atmospheres (Ar/N₂) to prevent thermal decomposition.
  • Solvent : Dissolve in anhydrous DMSO or DMF for long-term stability.
  • Light : Store in amber vials to avoid photolytic degradation, which can generate HBr and pyridine byproducts .

Q. What strategies mitigate competing side reactions during cross-coupling reactions involving this compound?

In Suzuki-Miyaura couplings, competing homocoupling or debromination can occur. Mitigation strategies include:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for enhanced selectivity.
  • Base Optimization : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures to maintain pH >8.
  • Temperature Control : 80–100°C to accelerate coupling while minimizing side reactions .

Q. How do structural analogs (e.g., 3-(Chloromethyl)pyridine) compare in reactivity and application?

Bromine’s lower electronegativity and larger atomic radius compared to chlorine result in faster SN2 kinetics. However, chloromethyl derivatives offer cost advantages in industrial settings. For drug discovery, bromine’s higher leaving-group propensity makes it preferable for generating irreversible covalent inhibitors .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile HBr byproducts.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
  • First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies for substitution reactions. These models help predict regioselectivity in heterocyclic functionalization and guide catalyst design for asymmetric syntheses .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How should researchers validate data?

Variations in melting points (e.g., 92–95°C vs. 144–146°C for triazolyl-pyridine derivatives) often arise from impurities or polymorphic forms. Researchers should:

  • Cross-reference multiple sources (e.g., PubChem, journal supplements).
  • Perform DSC (differential scanning calorimetry) to confirm thermal profiles.
  • Reproduce syntheses using standardized protocols .

Applications in Drug Discovery

Q. What role does this compound play in synthesizing bioactive molecules?

The bromomethyl group serves as a versatile handle for constructing pharmacophores. Examples include:

  • Antitubercular Agents : Coupling with triazole-thiones to target Mycobacterium tuberculosis (MIC = 0.5 µg/mL) .
  • Kinase Inhibitors : Functionalization with aryl groups to modulate ATP-binding pocket interactions .

Methodological Best Practices

Q. How can researchers optimize solvent systems for reactions involving this compound?

Solvent polarity significantly impacts reaction rates. For SN2 reactions:

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity.
  • Co-solvents : Add 10% H₂O to improve solubility of inorganic bases (e.g., K₂CO₃).
    Avoid protic solvents (e.g., MeOH), which can quench reactive intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)pyridine

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